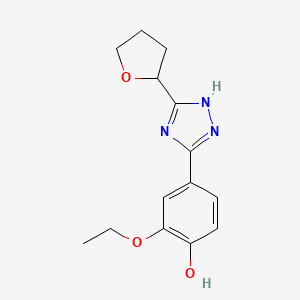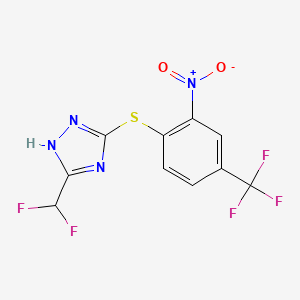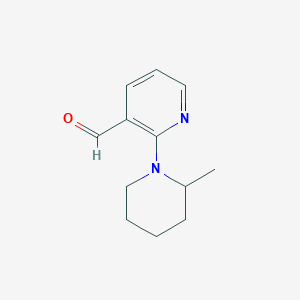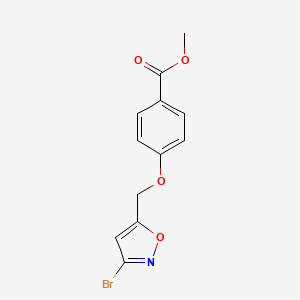
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₂₁N₃O₂. It is a derivative of piperazine and piperidine, which are both important scaffolds in medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Scientific Research Applications
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: A similar compound used in the synthesis of various pharmaceuticals.
4-Hydroxypiperidine: Another related compound with applications in medicinal chemistry.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is unique due to its dual piperazine and piperidine structure, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2 |
InChI Key |
JSLRBJUWXDAYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN2CCN(CC2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)





![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)


